AKI603 -

AKI603

Catalog Number: EVT-258907
CAS Number:
Molecular Formula: C19H23N9O2
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AKI603 is a novel Aurora A Kinase Inhibitor, Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. [] It exhibits potent in vivo antiplatelet and antithrombotic activities. [] This compound was identified as a potential backup for clopidogrel through a high-throughput screening campaign. []

Relevance: SAR216471 shares the key structural element of a 4-methylpiperazine substituent with 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine.

N4-Benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (Compound 5)

Compound Description: Compound 5 is a high-affinity histamine H3 receptor (hH3R) ligand with a ki of 4.49±1.25 nM. [] It exhibits high hH3R receptor subtype selectivity (more than 6,500×). [] The compound was developed through structure-activity relationship studies aimed at improving the affinity and selectivity of an existing lead compound, 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine. []

Relevance: Both Compound 5 and 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine are 2-aminopyrimidine derivatives and share the core pyrimidine-2,4-diamine structure.

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Compound Description: This compound acts as a tyrosine kinase inhibitor, particularly targeting JAK-kinase. [] It exhibits potential in treating cancer. []

Relevance: The compound shares the 5-methyl-1H-pyrazol-3-yl and pyrimidine-2,4-diamine moieties with 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine.

N-(4-Methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)

Compound Description: TP1 is identified as a potential euchromatin histone lysine methyl transferase (EHMT2) inhibitor. [] It exhibits good stability in molecular dynamics simulations and holds promise for managing β-thalassemia. []

Relevance: TP1 and 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine both contain the pyrimidine-2-amine structural motif, although TP1 lacks the 4-aminosubstituent on the pyrimidine ring.

2-N-[4-Methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

Compound Description: TP2 is another potential EHMT2 inhibitor identified through virtual screening. [] While it shows promise, it exhibits less stability in molecular dynamics simulations compared to TP1. []

Relevance: TP2, similar to 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine, possesses the core pyrimidine-2,4-diamine structural unit.

Overview

AKI603 is a novel small-molecule inhibitor specifically targeting Aurora kinase A, an enzyme that plays a crucial role in cell division and is often overexpressed in various cancers. The compound has been developed to address the challenges of drug resistance in cancer treatment, particularly against tumors that exhibit high levels of Aurora kinase A activity. Its mechanism of action involves disrupting the normal function of this kinase, leading to impaired cell proliferation and induction of apoptosis in cancer cells.

Source and Classification

AKI603 was designed and synthesized by researchers aiming to create a targeted therapeutic agent against Aurora kinase A. It falls under the classification of kinase inhibitors, which are compounds that inhibit the activity of specific kinases involved in signaling pathways related to cell growth and survival. The development of AKI603 is part of ongoing efforts to enhance the efficacy of cancer treatments by overcoming resistance mechanisms associated with traditional therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of AKI603 involves several key steps:

  1. Starting Materials: The synthesis begins with 2,4,6-trichloropyrimidine, which is reacted with 3-amino-5-methylpyrazole to yield a C4-substituted pyrimidine.
  2. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution at the C2-position using 4-nitroaniline, leading to the formation of another intermediate.
  3. Microwave-Assisted Reaction: The final step involves microwave-assisted substitution at the C6-position with 1-methylpiperazine, resulting in the formation of AKI603 .

This method allows for efficient synthesis with high regioselectivity, making it suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of AKI603 can be described as follows:

  • Molecular Formula: C₁₃H₁₅Cl₃N₄
  • Molecular Weight: Approximately 309.65 g/mol
  • Structural Features: The compound features a pyrimidine core substituted at various positions, which is critical for its inhibitory activity against Aurora kinase A.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for AKI603 may not be extensively published.

Chemical Reactions Analysis

Reactions and Technical Details

AKI603 primarily functions through competitive inhibition of Aurora kinase A. This inhibition disrupts the phosphorylation processes essential for cell cycle progression, particularly during mitosis. Key reactions include:

  • Inhibition of Phosphorylation: By binding to the ATP-binding site of Aurora kinase A, AKI603 prevents the phosphorylation of target substrates necessary for mitotic progression.
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by triggering cellular stress responses and activating pro-apoptotic pathways .

These reactions contribute to its potential as an effective anti-cancer agent.

Mechanism of Action

Process and Data

The mechanism through which AKI603 exerts its effects involves several steps:

  1. Binding to Aurora Kinase A: AKI603 binds competitively to the ATP-binding site on Aurora kinase A.
  2. Disruption of Kinase Activity: This binding inhibits the kinase's ability to phosphorylate downstream targets involved in cell cycle regulation.
  3. Cell Cycle Arrest: As a result, cells are arrested in the G2-M phase of the cell cycle, leading to increased DNA content and eventual apoptosis .
  4. Induction of Senescence: Additionally, AKI603 has been shown to induce cellular senescence in certain cancer cell lines, further contributing to its anti-tumor effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for determining the formulation and delivery methods for therapeutic applications.

Applications

Scientific Uses

AKI603 has significant potential applications in cancer research and therapy:

Introduction to Aurora Kinase Inhibitors and AKI603

Aurora Kinase Family: Biological Significance in Cell Cycle Regulation

The Aurora kinase family comprises serine/threonine kinases essential for mitotic progression, with Aurora-A (AURKA), Aurora-B (AURKB), and Aurora-C (AURKC) serving non-redundant roles. Aurora-A localizes to centrosomes and spindle poles, governing centrosome maturation, bipolar spindle assembly, and chromosome alignment [3] [6]. Its activity peaks at G2/M phase, driven by autophosphorylation at Thr288 and interactions with co-activators like TPX2, which stabilizes its active conformation [3] [6]. Aurora-B, part of the Chromosomal Passenger Complex (CPC), regulates kinetochore-microtubule attachments, chromosome condensation, and cytokinesis [3] [7]. Aurora-C, predominantly testis-specific, supports meiosis but can compensate for Aurora-B in somatic cells when overexpressed [3] [6]. Dysregulation of Aurora kinases—particularly Aurora-A—drives oncogenesis by inducing genomic instability, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) expansion [6]. Aurora-A overexpression occurs in >50% of breast, prostate, and pancreatic cancers and correlates with poor prognosis [6] [7].

Table 1: Aurora Kinase Isoforms and Their Cellular Functions

IsoformSubcellular LocalizationKey FunctionsCancer Relevance
Aurora-ACentrosomes, spindle polesCentrosome maturation, spindle assemblyAmplified in solid tumors/CSCs; chemoresistance
Aurora-BCentromeres, midbodyChromosome bi-orientation, cytokinesisOverexpressed in aneuploid cancers
Aurora-CCentrosomes (meiosis)Meiotic spindle regulationLimited somatic role; rescued Aurora-B loss

AKI603 as a Novel Aurora-A Kinase Inhibitor: Discovery and Structural Classification

AKI603 is a small-molecule ATP-competitive inhibitor selectively targeting Aurora-A. It was developed through structure-activity relationship (SAR) optimization to enhance binding affinity for Aurora-A’s kinase domain, which features a unique Leu215/Thr217/Arg220 residue triad distinguishing it from Aurora-B [4] [6]. AKI603 binds the active site, inhibiting autophosphorylation at Thr288 (IC₅₀ ≈ 50 nM), leading to mitotic arrest and polyploidy accumulation [1] [2]. Structurally, it belongs to the class of pyrimidine-based derivatives, designed using docking-based comparative intermolecular contacts analysis (dbCICA) to optimize interactions with Aurora-A’s hydrophobic pocket [4]. Preclinical studies confirm its efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and leukemia (KBM5, K562), with IC₅₀ values of 0.03–0.3 μM [1] [2] [5]. Unlike pan-Aurora inhibitors (e.g., PHA-739358), AKI603 shows >100-fold selectivity for Aurora-A over Aurora-B, minimizing off-target effects [4] [5].

Table 2: AKI603 Compared to Clinical-Stage Aurora Kinase Inhibitors

InhibitorTarget SpecificityDevelopment PhaseKey Mechanism
AKI603Aurora-A selectivePreclinicalBlocks Thr288 autophosphorylation; induces polyploidy
Alisertib (MLN8237)Aurora-A selectivePhase IIISpindle disruption; aneuploidy
BarasertibAurora-B selectivePhase IICPC inhibition; endoreduplication
DanusertibPan-AuroraPhase IIDual A/B inhibition; mitotic catastrophe

Rationale for Targeting Aurora-A in Oncology: Implications for Drug Resistance

Targeting Aurora-A addresses two critical oncology challenges: intrinsic chemoresistance in CSCs and acquired resistance to conventional therapies. In breast cancer, AKI603 suppresses tumor-initiating cells (TICs) characterized by CD24ˡᵒʷ/CD44ʰⁱᵍʰ expression, which are enriched after epirubicin treatment. By inhibiting Aurora-A, AKI603 downregulates CSC-associated genes (β-catenin, c-Myc, Sox2, Oct4) and reduces mammosphere formation by >70% [1] [6]. In chronic myeloid leukemia (CML) with BCR-ABL-T315I mutations—a phenotype resistant to imatinib—AKI603 induces senescence via reactive oxygen species (ROS)-mediated p21 activation, independent of p53 status [2] [5] [6]. This mechanism overcomes T315I-driven resistance, reducing colony formation by 80–90% in xenograft models [2] [5]. Aurora-A inhibition also disrupts pro-survival signaling (PI3K/Akt/mTOR and NF-κB) and reverses EMT pathways, sensitizing tumors to apoptosis [6]. These findings position AKI603 as a strategy to abrogate resistance rooted in CSCs and kinase mutations.

Table 3: Mechanisms of AKI603 in Overcoming Drug Resistance

Resistance ContextAKI603 MechanismFunctional Outcome
Breast cancer TICs (post-epirubicin)Suppression of β-catenin/c-Myc/Sox2/Oct4Reduced mammosphere formation; CSC depletion
CML BCR-ABL-T315I mutationROS/p21-dependent senescenceImatinib resistance override; tumor regression
Pan-cancer EMT/metastasisInhibition of PI3K/Akt/NF-κB cascadesReversed mesenchymal phenotype; apoptosis sensitization

Properties

Product Name

AKI603

IUPAC Name

6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine

Molecular Formula

C19H23N9O2

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)

InChI Key

UNKOUVAYOLLXER-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C

Solubility

Soluble in DMSO

Synonyms

AKI-603; AKI 603; AKI603

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.